1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE
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Overview
Description
1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and an indole core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the indole core. One common synthetic route involves the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of Piperazine Intermediate: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes.
Coupling with Indole Core: The benzodioxole and piperazine intermediates are then coupled with the indole core using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the indole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of novel chemical entities.
Biology: It has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound’s unique structure allows it to bind to these targets with high affinity and specificity, resulting in its observed biological effects.
Comparison with Similar Compounds
1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the piperazine and indole components.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound contains the benzodioxole moiety but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of the benzodioxole, piperazine, and indole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5-bromoindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4/c22-15-2-3-17-16(10-15)20(26)21(27)25(17)12-24-7-5-23(6-8-24)11-14-1-4-18-19(9-14)29-13-28-18/h1-4,9-10H,5-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFWGKXXYTUEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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